molecular formula C19H20N2O2 B2472216 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946313-70-8

4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2472216
CAS RN: 946313-70-8
M. Wt: 308.381
InChI Key: YIFYVEXMVCYYOU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. The name suggests it contains a quinoxalinone core, which is a type of heterocyclic compound . It also seems to have an isopropylphenyl group attached, which is a common motif in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .

Scientific Research Applications

Antitumor Applications

Isoindoloquinoxalines have shown notable antineoplastic activity, particularly in treating various human tumor cell lines. For instance, compounds like 4a-e, including derivatives similar to 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, have exhibited significant effectiveness, with GI50 values in the low micromolar or submicromolar range. One specific compound, 4c, achieved nanomolar concentrations effective on 88% of the 59 tested cell lines. These compounds induce cell cycle arrest in the G2/M phase, apoptosis, mitochondrial depolarization, reactive oxygen species generation, and activation of caspases-3 and -9. They also inhibit microtubule assembly and act as topoisomerase I inhibitors, showcasing their potential as dual-inhibitor antitumor agents (Diana et al., 2008).

Anticonvulsant Applications

Quinoxalin-2(1H)-one derivatives, including structures similar to this compound, have been evaluated for their anticonvulsant activity. These compounds are proposed to work as antagonists of the AMPA receptor. Compounds like 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones have shown high binding affinities toward the AMPA receptor and demonstrated significant anticonvulsant activities in experimental models. Some of these compounds have shown relative potencies comparable to diazepam, indicating their potential as effective anticonvulsant agents (El-Helby et al., 2017).

Corrosion Inhibition

Quinoxaline compounds, such as this compound, have been studied for their corrosion inhibition properties. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines to determine their relationship with inhibition efficiency. These studies help understand how the molecular structure of quinoxalines affects their ability to inhibit corrosion, particularly in metals like copper in nitric acid media. Theoretical results have been found consistent with experimental data, highlighting their potential application in corrosion prevention technologies (Zarrouk et al., 2014).

properties

IUPAC Name

4-[2-(4-propan-2-ylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13(2)15-9-7-14(8-10-15)11-19(23)21-12-18(22)20-16-5-3-4-6-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYVEXMVCYYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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